Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate
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Overview
Description
Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using phenylmethoxycarbonyl (Cbz) groups to prevent unwanted reactions.
Formation of Amide Bonds: The protected amino acids are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Cbz groups are removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Esterification: The final esterification step involves the reaction of the carboxylic acid with benzyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions can occur at the ester and amide positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, NaBH4 (sodium borohydride), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols and amines.
Substitution: Formation of new esters, amides, or other derivatives.
Scientific Research Applications
Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]propanoate
- Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]butanoate
Uniqueness
Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
72722-25-9 |
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Molecular Formula |
C23H27N3O7 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C23H27N3O7/c1-16(27)21(26-23(31)33-15-18-10-6-3-7-11-18)22(30)25-12-19(28)24-13-20(29)32-14-17-8-4-2-5-9-17/h2-11,16,21,27H,12-15H2,1H3,(H,24,28)(H,25,30)(H,26,31) |
InChI Key |
APVJFYNVCWMAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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